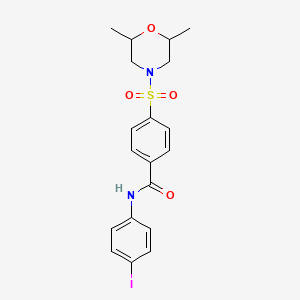

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide

Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholino group, a sulfonyl group, and an iodophenyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21IN2O4S/c1-13-11-22(12-14(2)26-13)27(24,25)18-9-3-15(4-10-18)19(23)21-17-7-5-16(20)6-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQIYAWBGLTDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-iodoaniline with benzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide intermediate with chlorosulfonic acid, followed by neutralization with a base.

Attachment of the Morpholino Group: The final step involves the reaction of the sulfonylated benzamide with 2,6-dimethylmorpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of azido derivatives.

Scientific Research Applications

Antitumor Activity

Numerous studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide have been shown to inhibit cancer cell proliferation effectively. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. For example:

- Acetylcholinesterase Inhibition : Some sulfonamides have shown potential as inhibitors of acetylcholinesterase, which is crucial for managing Alzheimer's disease symptoms .

- α-Glucosidase Inhibition : Compounds with similar structures have demonstrated effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby aiding in diabetes management .

Antimicrobial Properties

Sulfonamide derivatives are known for their antimicrobial activities. The compound may exhibit broad-spectrum antibacterial effects against various pathogens. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-bromophenyl)benzamide

- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-chlorophenyl)benzamide

- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorophenyl)benzamide

Uniqueness

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns, making this compound particularly interesting for research and development.

Biological Activity

4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

- Morpholino Group : Contributes to the compound's solubility and biological activity.

- Sulfonyl Moiety : Enhances the interaction with biological targets.

- Iodophenyl Group : Imparts unique electronic properties that may influence its mechanism of action.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, a series of compounds similar to this compound were synthesized and evaluated against various human cancer cell lines. These studies indicated that certain derivatives exhibited superior antiproliferative activity compared to established chemotherapeutics like etoposide .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11e | Colo-205 | < 5 | Induces DNA breaks and apoptosis |

| 11b | HCT116 | 6.5 | Topo-IIα inhibition |

| 11d | A549 | 4.8 | G2/M cell cycle arrest |

The compound demonstrated a capacity to induce both single-strand and double-strand DNA breaks, as evidenced by comet assays and γ-H2AX activation studies. Additionally, flow cytometry revealed that it caused G2/M phase cell cycle arrest, suggesting a mechanism involving interference with mitotic progression .

The mechanism of action for this compound includes:

- DNA Damage Induction : Activation of ATM and Chk1 proteins indicates effective DNA damage response.

- Apoptosis Induction : Activation of caspase pathways (e.g., caspase-3) suggests that the compound triggers programmed cell death through intrinsic pathways.

- Enzyme Inhibition : The compound's ability to inhibit topoisomerase IIα contributes to its anticancer efficacy by preventing DNA replication and transcription.

Other Pharmacological Activities

Besides its anticancer potential, preliminary data suggest that compounds with similar structures exhibit various pharmacological activities:

- Antibacterial Activity : Some derivatives have shown moderate antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : Inhibition of enzymes such as acetylcholinesterase (AChE) has been noted, which may have implications for neurodegenerative conditions .

Case Studies

A notable case study involved the evaluation of a series of sulfonamide-based compounds, including derivatives of this compound. These compounds were tested for their ability to inhibit tumor growth in vivo using xenograft models. Results indicated significant tumor reduction in treated groups compared to controls, further supporting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.